
Ethyl (2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl carbamate (EC), also known as urethane, is a compound of concern due to its classification as a genotoxic carcinogen. It is commonly found in fermented foods and beverages, with particularly high concentrations in stone-fruit spirits and Chinese rice wine. The presence of EC in food and drink is a public health concern, and accurate detection methods are essential for monitoring its levels .
Synthesis Analysis
While the provided papers do not directly address the synthesis of ethyl (2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)carbamate, they do discuss the formation of EC in general. EC is formed through a reaction between ethanol and either cyanate or N-carbamyl compounds . The synthesis of related compounds, such as the tolane derivative ethyl 2-(4-benzyloxyphenylethynyl)-5-nitrobenzene-1-carbamate, involves the use of polar solvents and can result in different crystal forms, which are characterized by X-ray diffraction .
Molecular Structure Analysis
The molecular structure of EC-related compounds can significantly influence their properties. For example, the tolane derivative mentioned above has non-centrosymmetric crystal forms, which are important for nonlinear optical materials. The presence of hydrogen bonds plays a crucial role in forming the non-centrosymmetric geometry necessary for second-harmonics generation in nonlinear optical crystals .
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving ethyl (2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)carbamate. However, the general formation of EC from reactions between ethanol and cyanate or N-carbamyl compounds is noted . Additionally, the potential for EC to form from precursors such as hydrocyanic acid (HCN) during storage is mentioned .
Physical and Chemical Properties Analysis
The physical and chemical properties of EC are crucial for its detection in various matrices. Analytical methods for EC determination have been developed and validated, with good linearity and acceptable limits of detection (LOD) and limits of quantification (LOQ) across different food matrices. Recovery rates and relative standard deviations (RSDs) indicate the reliability of these methods . Rapid screening methods using FTIR spectroscopy and chemometrics have been applied to stone-fruit spirits, although they are more suitable for semi-quantitative screening rather than precise quantification . For Chinese rice wine, a rapid determination method using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) has been developed, showing good linearity, recovery, and precision .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Novel Compounds
- Novel donor–acceptor type monomers and their polymers show significant electrochemical and electrochromic properties, indicating potential applications in electronic devices and materials science. Such research highlights the ongoing exploration into novel organic compounds for technological applications (Bin Hu et al., 2013).
Applications in Organic Synthesis and Medicinal Chemistry
- The synthesis of 2,3-disubstituted indoles and carbazole derivatives via palladium(II)-catalyzed cyclization showcases the utility of similar compounds in synthesizing complex organic molecules, which have applications in pharmaceuticals and agrochemicals (A. Yasuhara et al., 2002).
Exploration of Biological Activities
- Research into the carcinogenicity of ethyl carbamate, a structurally related compound, underscores the importance of understanding the toxicological profiles of chemical compounds. This knowledge is crucial for the development of safer pharmaceuticals and food additives (R. Baan et al., 2007).
Development of New Antimicrobial Agents
- The synthesis of quinazolines with potential antimicrobial activity reflects the broader interest in developing new compounds for combating microbial resistance. Similar compounds could be explored for their antimicrobial properties, contributing to the discovery of new antibiotics (N. Desai et al., 2007).
Addressing Environmental and Food Safety Concerns
- Ethyl carbamate's presence in alcoholic beverages and its potential health risks highlight the need for research into methods to mitigate or prevent its formation. Similar compounds might also require analysis and control strategies to ensure safety in consumer products (Xinrui Zhao et al., 2013).
Eigenschaften
IUPAC Name |
ethyl N-[2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O4/c1-2-24-18(23)21-15-13-8-3-4-9-14(13)25-16(15)17(22)20-12-7-5-6-11(19)10-12/h3-10H,2H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLUNALAIVXHOGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

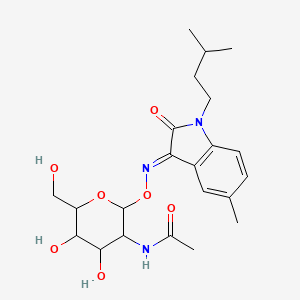
![2-(4-(((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenoxy)acetamide](/img/structure/B2526922.png)
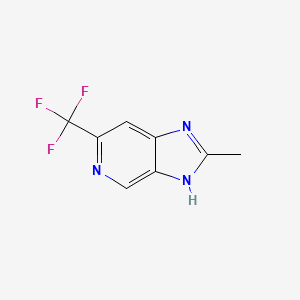
![2-methyl-N-pentan-3-ylpyrazolo[1,5-a]quinazolin-5-amine](/img/structure/B2526925.png)
![Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine-1-carboxylate hydrochloride](/img/structure/B2526926.png)
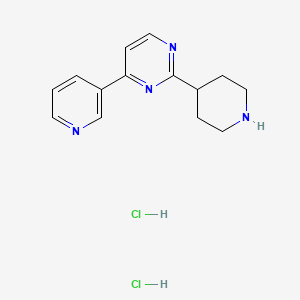
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazine-1-carboxamide](/img/structure/B2526929.png)
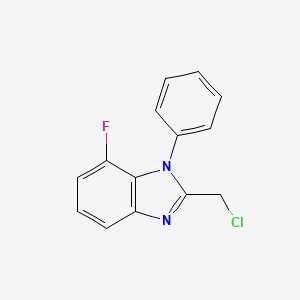
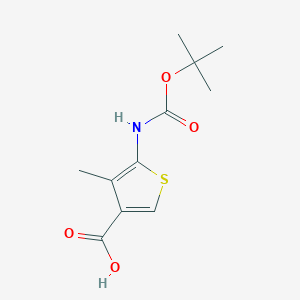
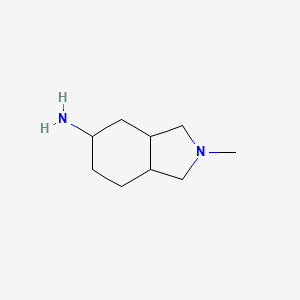


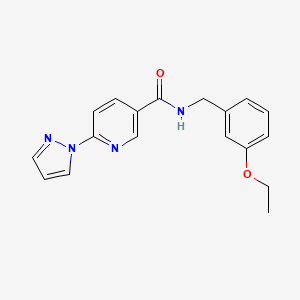
![N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2526943.png)